Cas no 115431-24-8 (Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside)
115431-24-8 structure
Product Name:Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Numero CAS:115431-24-8
MF:C21H35NO9
MW:445.503907442093
CID:63153
PubChem ID:21769941
Update Time:2025-04-18
Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside Proprietà chimiche e fisiche
Nomi e identificatori
-
- Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
- HEPTYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-B-D-GLUCOPYRANOSIDE
- HEPTYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-β-D-GLUCOPYRANOSIDE
- HEPTYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-SS-D-GLUCOPYRANOSIDE
- [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-heptoxyoxan-2-yl]methyl acetate
- [(2R,3S,4R,5R,6R)-3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-(HEPTYLOXY)OXAN-2-YL]METHYL ACETATE
- (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(heptyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- AKOS002687937
- 115431-24-8
- Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside?
- Heptyl-2-(acetylamino)-2-deoxy-3,4,6-triacetateI(2)-D-Glucopyranoside
- SCHEMBL10907272
- Heptyl2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
-
- Inchi: 1S/C21H35NO9/c1-6-7-8-9-10-11-27-21-18(22-13(2)23)20(30-16(5)26)19(29-15(4)25)17(31-21)12-28-14(3)24/h17-21H,6-12H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1
- Chiave InChI: RBCLSYRDYAVQGI-PFAUGDHASA-N
- Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)NC(C)=O)OCCCCCCC
Proprietà calcolate
- Massa esatta: 445.23100
- Massa monoisotopica: 445.23118169g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 31
- Conta legami ruotabili: 15
- Complessità: 610
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 127Ų
Proprietà sperimentali
- Densità: 1.162
- Punto di ebollizione: 565.963 °C at 760 mmHg
- Punto di infiammabilità: 296.084 °C
- PSA: 126.46000
- LogP: 2.02040
Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside Letteratura correlata
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
115431-24-8 (Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside) Prodotti correlati
- 7772-79-4(b-D-Glucosamine Pentaacetate)
- 76375-60-5([(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetoxy-tetrahydropyran-2-yl]methyl acetate)
- 1398-61-4(Chitin, Practical Grade)
- 83512-85-0(Carboxymethyl chitosan)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti